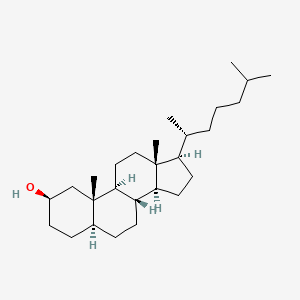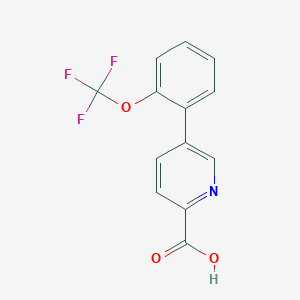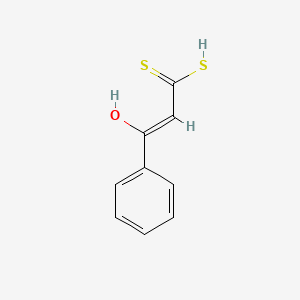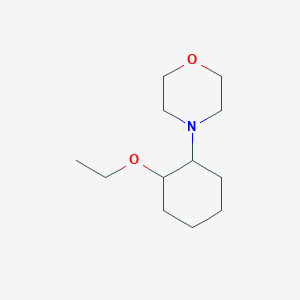
Palmitic acid, 4-hydroxybutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitic acid, 4-hydroxybutyl ester, is an ester derived from palmitic acid and 4-hydroxybutanol Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while 4-hydroxybutanol is an alcohol with a hydroxyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palmitic acid, 4-hydroxybutyl ester, typically involves the esterification of palmitic acid with 4-hydroxybutanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction conditions often include heating the mixture to around 150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of renewable sources of palmitic acid, such as palm oil, can make the process more sustainable. Additionally, biotechnological methods involving genetically modified microorganisms can be employed to produce the ester from renewable feedstocks .
Analyse Des Réactions Chimiques
Types of Reactions: Palmitic acid, 4-hydroxybutyl ester, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of 4-ketobutyl palmitate or 4-carboxybutyl palmitate.
Reduction: Formation of 4-hydroxybutyl alcohol and palmitic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Palmitic acid, 4-hydroxybutyl ester, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical applications.
Industry: Used in the production of biolubricants, surfactants, and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism by which palmitic acid, 4-hydroxybutyl ester, exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed to release palmitic acid and 4-hydroxybutanol, which can then participate in various metabolic pathways. Palmitic acid is known to influence lipid metabolism and can act as a signaling molecule in various cellular processes .
Comparaison Avec Des Composés Similaires
Palmitic Acid: A saturated fatty acid with a 16-carbon chain.
4-Hydroxybutanol: An alcohol with a hydroxyl group on the fourth carbon atom.
Stearic Acid, 4-Hydroxybutyl Ester: An ester derived from stearic acid and 4-hydroxybutanol.
Comparison: Palmitic acid, 4-hydroxybutyl ester, is unique due to the presence of both a long-chain fatty acid and a hydroxylated butyl group. This combination imparts unique physicochemical properties, such as enhanced solubility and reactivity, compared to other similar compounds like stearic acid, 4-hydroxybutyl ester .
Propriétés
Numéro CAS |
18498-23-2 |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
4-hydroxybutyl hexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h21H,2-19H2,1H3 |
Clé InChI |
XWFLUBQOIDFKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)




![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)


